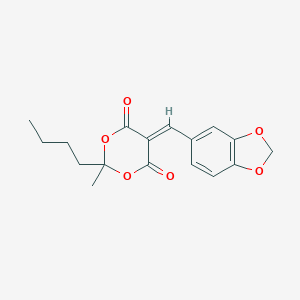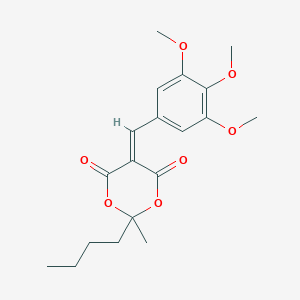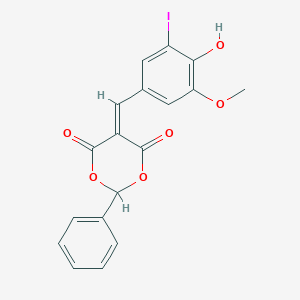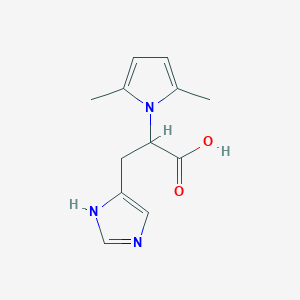![molecular formula C14H15NO2 B461959 4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]benzoic acid CAS No. 313701-95-0](/img/structure/B461959.png)
4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]benzoic acid
Overview
Description
4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]benzoic acid is an organic compound that features a benzoic acid moiety linked to a pyrrole ring substituted with two methyl groups
Mechanism of Action
Target of Action
The primary targets of 4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]benzoic acid are Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes . These enzymes play crucial roles in bacterial growth and survival, making them ideal targets for antibacterial and antitubercular therapies .
Mode of Action
The compound interacts with its targets through binding interactions . It inhibits the activity of Enoyl ACP Reductase and DHFR enzymes, thereby disrupting the normal functioning of these enzymes . This inhibition can lead to the suppression of bacterial growth and survival .
Biochemical Pathways
The compound affects the fatty acid synthesis pathway (via Enoyl ACP Reductase) and the folic acid synthesis pathway (via DHFR). The inhibition of these pathways disrupts the production of essential components for bacterial cell survival, leading to the death of the bacteria .
Result of Action
The compound has been found to increase monoclonal antibody production in Chinese hamster ovary cell cultures . It also suppresses the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies . Therefore, the compound might also be used to control the level of the galactosylation for the N-linked glycans .
Action Environment
Environmental factors such as the presence of other chemical compounds (like dimethyl sulfoxide, lithium chloride, and butyric acid) can influence the action, efficacy, and stability of the compound . Furthermore, the compound’s action can be influenced by the specific conditions of the cell cultures in which it is used .
Biochemical Analysis
Biochemical Properties
4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]benzoic acid has been found to exhibit appreciable action against DHFR and enoyl ACP reductase enzymes . The compound’s interactions with these enzymes have been studied extensively, revealing potential therapeutic applications .
Cellular Effects
In cellular studies, this compound has been found to improve monoclonal antibody production in Chinese hamster ovary cell cultures . The compound was found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Molecular docking investigations have revealed binding interactions with both the dihydrofolate reductase and enoyl ACP reductase active sites .
Temporal Effects in Laboratory Settings
The compound has shown promising results in terms of its stability and long-term effects on cellular function .
Metabolic Pathways
The compound’s interactions with enzymes such as DHFR and enoyl ACP reductase suggest potential involvement in related metabolic pathways .
Transport and Distribution
The compound’s effects on cellular processes suggest potential interactions with transporters or binding proteins .
Subcellular Localization
The compound’s effects on cellular processes suggest potential targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
The synthesis of 4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]benzoic acid typically involves the reaction of 2,5-dimethylpyrrole with a benzaldehyde derivative. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: 2,5-dimethylpyrrole is synthesized through the reaction of acetone with ammonia and formaldehyde.
Aldol Condensation: The 2,5-dimethylpyrrole is then reacted with benzaldehyde under basic conditions to form the corresponding pyrrole-substituted benzaldehyde.
Oxidation: The pyrrole-substituted benzaldehyde is oxidized to form this compound.
Chemical Reactions Analysis
4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the benzene ring.
Condensation: It can participate in condensation reactions to form larger molecules or polymers.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions.
Scientific Research Applications
4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]benzoic acid has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antibacterial and antitubercular properties.
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific electronic properties.
Biological Studies: It has been used in studies involving enzyme inhibition and molecular docking to understand its interactions with biological targets.
Comparison with Similar Compounds
Similar compounds to 4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]benzoic acid include:
4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid: This compound lacks the methyl group on the benzoic acid moiety but shares similar properties and applications.
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: This derivative has been studied for its role in enhancing monoclonal antibody production.
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides: These compounds have shown potential as dual enzyme inhibitors and possess antibacterial properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4-[(2,5-dimethylpyrrol-1-yl)methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-10-3-4-11(2)15(10)9-12-5-7-13(8-6-12)14(16)17/h3-8H,9H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSYSLOSBLCHEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1CC2=CC=C(C=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701223252 | |
| Record name | 4-[(2,5-Dimethyl-1H-pyrrol-1-yl)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701223252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313701-95-0 | |
| Record name | 4-[(2,5-Dimethyl-1H-pyrrol-1-yl)methyl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=313701-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(2,5-Dimethyl-1H-pyrrol-1-yl)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701223252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(4-fluorophenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B461892.png)

![7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B461895.png)
![3-{5-[(2,4-Dioxo-1,5-dioxaspiro[5.5]undec-3-ylidene)methyl]-2-furyl}-4-methylbenzoic acid](/img/structure/B461898.png)
![2-(2,4-dichloro-6-methylphenoxy)-N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B461901.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(2,4-dichloro-6-methylphenoxy)acetamide](/img/structure/B461906.png)
![3-butoxy-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B461911.png)
![5-[4-(1,3-Benzodioxol-5-ylmethoxy)-3-methoxybenzylidene]-2-phenyl-1,3-dioxane-4,6-dione](/img/structure/B461914.png)

![4-(2-thienyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B461921.png)
![5-[4-(1,3-Benzodioxol-5-ylmethoxy)-3-methoxybenzylidene]-2-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B461942.png)
![ethyl 5-[4-(allyloxy)-3-ethoxyphenyl]-2-(5-chloro-2-hydroxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B461948.png)

